![molecular formula C18H9N3O12 B14506005 (Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone] CAS No. 64971-96-6](/img/structure/B14506005.png)
(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone] is a complex organic compound characterized by its unique cyclopropane core and three nitrofuran moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone] typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone] undergoes various chemical reactions, including:
Oxidation: The nitrofuran groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitrofuran groups can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted nitrofuran compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of nitrofuran groups.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of (Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone] involves its interaction with biological molecules. The nitrofuran groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This makes the compound effective as an antimicrobial agent by targeting bacterial DNA and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic.
Furazolidone: Another nitrofuran compound with antimicrobial properties.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone] is unique due to its cyclopropane core, which imparts rigidity and distinct electronic properties to the molecule. This structural feature differentiates it from other nitrofuran compounds and may contribute to its specific biological activities .
Eigenschaften
CAS-Nummer |
64971-96-6 |
|---|---|
Molekularformel |
C18H9N3O12 |
Molekulargewicht |
459.3 g/mol |
IUPAC-Name |
[2,3-bis(5-nitrofuran-2-carbonyl)cyclopropyl]-(5-nitrofuran-2-yl)methanone |
InChI |
InChI=1S/C18H9N3O12/c22-16(7-1-4-10(31-7)19(25)26)13-14(17(23)8-2-5-11(32-8)20(27)28)15(13)18(24)9-3-6-12(33-9)21(29)30/h1-6,13-15H |
InChI-Schlüssel |
CAKZPJAZAPEDHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)C2C(C2C(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


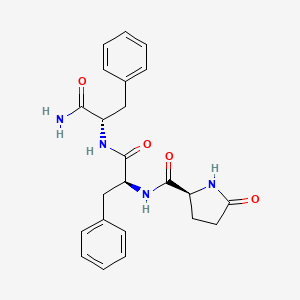
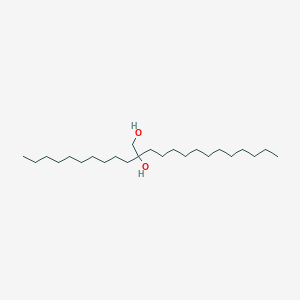
![2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide](/img/structure/B14505937.png)
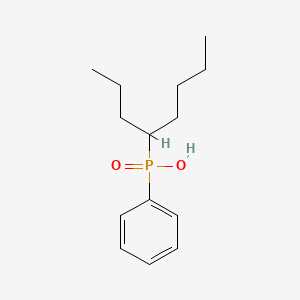
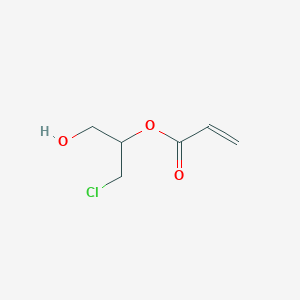

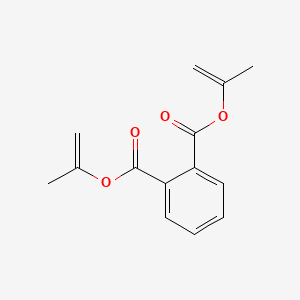
![2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14505983.png)
![2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14505990.png)
![Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester](/img/structure/B14505996.png)

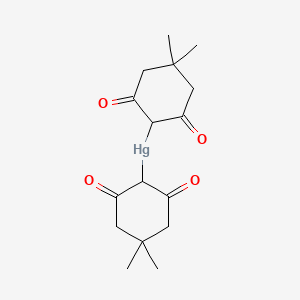
![N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14506017.png)
![(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one](/img/structure/B14506018.png)
